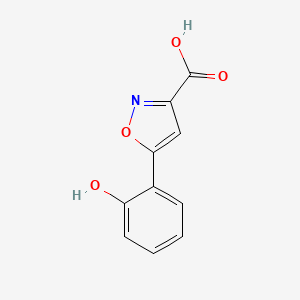

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid

Description

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (CAS: 33282-12-1) is a heterocyclic compound featuring an isoxazole ring fused with a 2-hydroxyphenyl group at position 5 and a carboxylic acid moiety at position 2. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the hydroxyl and carboxylic acid groups, which influence solubility, reactivity, and biological interactions. The compound is commercially available (purity: 95–99%) and utilized in pharmaceuticals, agrochemicals, and biochemical research .

Propriétés

IUPAC Name |

5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8-4-2-1-3-6(8)9-5-7(10(13)14)11-15-9/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFWPGDNEOHFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzohydrazide with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the isoxazole ring.

Reaction Conditions:

Reagents: 2-hydroxybenzohydrazide, ethyl acetoacetate, acid catalyst (e.g., sulfuric acid)

Solvent: Ethanol or methanol

Temperature: Reflux conditions (approximately 80-100°C)

Time: Several hours (typically 4-6 hours)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).

Major Products

Oxidation: Formation of 5-(2-oxo-phenyl)-isoxazole-3-carboxylic acid.

Reduction: Formation of 5-(2-hydroxy-phenyl)-isoxazoline-3-carboxylic acid.

Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Therapeutic Potential

Anti-inflammatory and Immunomodulatory Effects

Recent studies have indicated that isoxazole derivatives, including 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid, may serve as agonists of the Wnt/β-catenin signaling pathway. This activation has implications for treating autoimmune diseases by modulating inflammatory responses . The compound's ability to influence such pathways positions it as a candidate for further investigation in the treatment of conditions like rheumatoid arthritis and multiple sclerosis.

Role as RORγt Inverse Agonists

Another significant application of this compound is its potential as an allosteric inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor plays a crucial role in regulating immune responses, particularly in the context of Th17 cell differentiation. Compounds with isoxazole structures have been optimized to enhance their potency and selectivity, demonstrating effective inhibition of IL-17 production, which is critical in autoimmune pathology .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. SAR studies have revealed that modifications at various positions on the isoxazole ring can significantly affect biological activity. For instance:

- Position C-5 Modifications : Alterations at this position have resulted in compounds with enhanced potency against RORγt, with IC50 values dropping to low nanomolar ranges. The introduction of specific substituents has been shown to improve selectivity over other receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ) .

- Fluorine Substituents : The addition of fluorine at ortho positions has been detrimental to coactivator inhibition, indicating that electronic effects play a crucial role in the compound's activity .

Implications in Drug Design

The insights gained from SAR studies are essential for drug design strategies aimed at developing selective modulators of immune responses. The optimization process often involves:

- Computational Modeling : Structure-based design approaches are employed to predict how modifications will affect binding affinity and selectivity .

- Biochemical Assays : These assays are crucial for validating the activity of synthesized compounds against target receptors.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism of action of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Isoxazole-3-carboxylic acid derivatives differ primarily in substituents on the phenyl ring and the isoxazole core. Key analogs include:

Key Observations:

- Electron-Donating Groups (e.g., OCH₃): Enhance synthetic yields (e.g., 67% for 5-(2-methoxyphenyl) derivative ) and stabilize intermediates in enzyme inhibition pathways .

- Electron-Withdrawing Groups (e.g., NO₂, Cl): Reduce solubility but improve reactivity in coupling reactions (e.g., esterification with 2-bromophenol ).

- Hydroxyl Group Position: The ortho-hydroxyl group in 5-(2-Hydroxy-phenyl) enhances hydrogen bonding compared to para-hydroxyl analogs (e.g., 5-(4-Hydroxyphenyl) derivative, CAS: 33282-15-4), affecting crystallization and purity (95% vs. 96%) .

Chemical Reactivity and Stability

- Hydrogenation Behavior: 5-(Benzoyloxymethyl) derivatives undergo complete deoxygenation under Pd/C catalysis, forming Z-enaminones without intermediate isolation . In contrast, 5-(2-Hydroxy-phenyl) derivatives are less reactive toward hydrogenation, retaining the isoxazole ring under mild conditions .

- Acid Sensitivity: Carboxylic acid derivatives with electron-withdrawing groups (e.g., NO₂) exhibit lower thermal stability, requiring cold storage .

Activité Biologique

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (commonly referred to as 5-(2-HPA)-ICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by various research findings.

Chemical Structure and Properties

The molecular structure of 5-(2-HPA)-ICA features an isoxazole ring, a hydroxyl group, and a carboxylic acid moiety. The isoxazole ring contributes to its heterocyclic characteristics, which are often associated with various biological activities. The presence of the hydroxyl group enhances its potential for hydrogen bonding, influencing its solubility and interaction with biological targets .

1. Antioxidant Properties

Research indicates that 5-(2-HPA)-ICA exhibits notable antioxidant properties. The hydroxyl group on the phenyl ring plays a crucial role in scavenging free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

3. Antiproliferative Activity

Isoxazole derivatives, including those related to 5-(2-HPA)-ICA, have been evaluated for their antiproliferative effects against various cancer cell lines. Some studies indicate that these compounds can induce apoptosis in cancer cells through pathways involving caspases and NF-κB signaling . The structure of 5-(2-HPA)-ICA may allow it to interact with similar pathways.

The precise mechanisms through which 5-(2-HPA)-ICA exerts its biological effects remain under investigation. However, it is hypothesized that:

- Antioxidant Mechanism : The hydroxyl group may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Immunomodulatory Mechanism : Similar compounds have been shown to modulate cytokine production and immune cell proliferation, suggesting that 5-(2-HPA)-ICA might influence immune responses through similar pathways.

- Apoptotic Pathway Activation : Evidence from related compounds indicates that activation of apoptotic pathways could be a significant mechanism for the antiproliferative effects observed in cancer models .

Table 1: Summary of Biological Activities

Future Directions

Despite the promising biological activities associated with 5-(2-HPA)-ICA, research on this specific compound remains limited. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Mechanistic Studies : Elucidating the specific molecular pathways influenced by this compound.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.